2-(oxan-4-yl)-1,3,4-oxadiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(oxan-4-yl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-10-4-2-6(1)7-9-8-5-11-7/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOLVIQJOQRFPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of 2 Oxan 4 Yl 1,3,4 Oxadiazole and Analogous Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. Through various NMR experiments, the connectivity and chemical environment of each atom in 2-(oxan-4-yl)-1,3,4-oxadiazole (B1409389) can be mapped. While specific experimental data for this compound is not widely published, analysis of analogous 2-alkyl- and 2,5-disubstituted-1,3,4-oxadiazole systems allows for a detailed prediction of its spectral characteristics. nih.govnih.govresearchgate.net
The ¹H NMR spectrum provides information about the chemical environment of protons in the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the protons on the oxane (tetrahydropyran) ring and the single proton on the 1,3,4-oxadiazole (B1194373) ring.
The oxane ring contains a methine proton at the C4 position (CH attached to the oxadiazole ring) and methylene (B1212753) protons at the C2, C3, C5, and C6 positions. The methine proton (H-4) is expected to appear as a multiplet due to coupling with the adjacent methylene protons. Its chemical shift would be downfield relative to other protons on the oxane ring due to the deshielding effect of the attached electronegative oxadiazole ring. The methylene protons would likely appear as complex multiplets in the upfield region of the spectrum. The protons on carbons adjacent to the oxygen atom of the oxane ring (H-2, H-6) would be shifted further downfield compared to the other methylene protons (H-3, H-5). The proton on the C5 position of the 1,3,4-oxadiazole ring is anticipated to appear as a singlet at a significantly downfield position, typically in the range of δ 8.0-9.0 ppm, due to the aromatic and electron-deficient nature of the heterocyclic ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity |
|---|---|---|
| Oxadiazole-H5 | ~8.5 - 9.0 | Singlet (s) |
| Oxane-H4 (methine) | ~3.0 - 3.5 | Multiplet (m) |
| Oxane-H2, H6 (axial & equatorial) | ~3.5 - 4.0 | Multiplet (m) |
Note: Data is predicted based on values for analogous 2-alkyl-1,3,4-oxadiazole structures. nih.govnih.gov
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, five distinct carbon signals are expected.
The two carbon atoms of the 1,3,4-oxadiazole ring (C2 and C5) are characteristically found at low field (downfield) positions, typically between δ 160-170 ppm. nih.govnih.gov The carbon attached to the oxane substituent (C2) and the carbon bearing a hydrogen (C5) will have slightly different chemical shifts. The carbons of the oxane ring will appear in the upfield region. The C4 carbon, directly attached to the oxadiazole ring, will be the most downfield of the oxane carbons. The C2 and C6 carbons, being adjacent to the ring oxygen, will appear at a lower field than the C3 and C5 carbons. nih.gov
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ ppm) |
|---|---|
| Oxadiazole-C2 | ~165.0 - 168.0 |
| Oxadiazole-C5 | ~162.0 - 165.0 |
| Oxane-C2, C6 | ~65.0 - 70.0 |
| Oxane-C4 (methine) | ~35.0 - 40.0 |
Note: Data is predicted based on values for analogous 2-alkyl- and 2,5-disubstituted-1,3,4-oxadiazole structures. nih.govresearchgate.net
To unambiguously assign the proton and carbon signals and confirm the molecular structure, advanced 2D NMR experiments are utilized.
DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment would distinguish the carbon signals of the oxane ring. Methine (CH) carbons like C4 would give a positive signal, while methylene (CH₂) carbons (C2, C3, C5, C6) would show negative signals. Quaternary carbons, such as C2 of the oxadiazole ring, would be absent.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the oxane ring to their corresponding carbon signals (H-4 to C-4, H-2/H-6 to C-2/C-6, etc.) and confirm the assignment of the oxadiazole C5-H5 pair.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations for this compound would include the correlation from the oxane methine proton (H-4) to the C2 of the oxadiazole ring, confirming the connection point between the two ring systems. Correlations from the oxadiazole proton (H-5) to the oxadiazole C2 would also be expected.
Vibrational Spectroscopy for Functional Group Identification
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would display characteristic absorption bands for the oxadiazole and oxane rings.
Key expected absorption bands include:
C-H Stretching: Aliphatic C-H stretching from the oxane ring would appear in the 2850-3000 cm⁻¹ region. The aromatic-like C-H stretch from the oxadiazole ring would be observed just above 3000 cm⁻¹.
C=N Stretching: The stretching vibration of the C=N double bonds within the 1,3,4-oxadiazole ring is a characteristic feature, typically appearing in the 1610-1680 cm⁻¹ range. nih.gov
C-O-C Stretching: The spectrum would show strong bands corresponding to the C-O-C ether linkages. The asymmetric stretching of the C-O-C bond in the oxane ring is expected around 1080-1150 cm⁻¹. The C-O-C stretching within the oxadiazole ring typically appears in the 1020-1070 cm⁻¹ region. researchgate.net
N-N Stretching: The N-N single bond stretch within the oxadiazole ring usually gives rise to an absorption band in the 900-1000 cm⁻¹ region.
Table 3: Predicted FTIR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
|---|---|
| C-H (Oxadiazole) | ~3050 - 3100 |
| C-H (Oxane) | ~2850 - 2960 |
| C=N (Oxadiazole) | ~1610 - 1680 |
| C-O-C (Oxane, asymmetric) | ~1080 - 1150 |
| C-O-C (Oxadiazole) | ~1020 - 1070 |
Note: Data is predicted based on characteristic values for 1,3,4-oxadiazole and saturated ether functionalities. ijrpr.comresearchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides crucial information about the molecular weight and structural composition of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.
For this compound (C₇H₁₀N₂O₂), the expected molecular weight is approximately 154.12 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) would be expected at m/z 154.
The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for 2,5-disubstituted-1,3,4-oxadiazoles involve the cleavage of the bonds connecting the substituents to the heterocyclic ring. core.ac.uk Key fragmentation steps for this molecule would likely include:
Loss of the oxane moiety: Cleavage of the C-C bond between the two rings could lead to a fragment corresponding to the oxadiazole ring (e.g., m/z 69 or 70) and a radical cation of the oxane substituent.
Fragmentation of the oxane ring: The oxane ring itself can undergo characteristic fragmentation, such as the loss of formaldehyde (B43269) (CH₂O, 30 Da) or other small neutral molecules.
Ring cleavage of the oxadiazole core: The heterocyclic ring can fragment into smaller pieces, such as the loss of N₂, CO, or HCN, leading to characteristic lower mass ions.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Identity |
|---|---|
| 154 | [M]⁺˙ (Molecular Ion) |
| 124 | [M - CH₂O]⁺˙ |
| 85 | [C₅H₉O]⁺ (Oxanyl cation) |
| 70 | [C₂H₂N₂O]⁺˙ (Oxadiazole ring) |
Note: Fragmentation patterns are predicted based on general principles and data from analogous heterocyclic systems.
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions
Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a pivotal technique for elucidating the electronic transitions within a molecule. For 1,3,4-oxadiazole derivatives, the UV-Vis spectra are typically characterized by absorption bands in the near-UV region (200–400 nm), which arise from n→π* and π→π* electronic transitions. dntb.gov.uanih.gov The precise wavelength of maximum absorption (λmax) and the intensity of these transitions are highly dependent on the nature of the substituents attached to the oxadiazole ring and the polarity of the solvent used. daneshyari.comresearchgate.net
The 1,3,4-oxadiazole ring itself is an electron-accepting moiety, and its electronic properties are significantly modulated by the presence of electron-donating or electron-withdrawing groups. daneshyari.com The electronic spectra of 1,3,4-oxadiazole derivatives are dominated by π→π* transitions, which are typically high-energy transitions resulting in strong absorption bands. nih.gov The n→π* transitions, which involve the non-bonding electrons on the nitrogen and oxygen atoms of the heterocyclic ring, are generally of lower energy and may appear as weaker bands or shoulders on the main absorption peak. mdpi.com
In the case of this compound, the oxane (tetrahydropyran) substituent is primarily an aliphatic, non-conjugated system. Therefore, its direct influence on the electronic transitions of the oxadiazole core is expected to be minimal compared to aromatic or highly conjugated substituents. However, the electronic environment created by the oxane ring can subtly influence the energy levels of the molecular orbitals involved in the electronic transitions.
Studies on analogous systems provide insight into the expected spectral characteristics. For instance, various 2,5-disubstituted 1,3,4-oxadiazoles exhibit absorption maxima in the range of 245 nm to 303 nm. nih.govresearchgate.net The introduction of aromatic or other conjugated systems can lead to a red shift (bathochromic shift) in the absorption maximum, indicating a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). daneshyari.comresearchgate.net Conversely, the absence of extensive conjugation, as in this compound, would likely result in absorption at the lower end of this range. The solvent environment also plays a crucial role; an increase in solvent polarity can lead to a red-shift in the emission spectra of some oxadiazole derivatives, indicating a significant change in the dipole moment upon excitation. researchgate.netnih.gov
| Compound | Substituents | λmax (nm) | Solvent |
|---|---|---|---|
| 2-Ethyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | Ethyl, 4-Nitrophenyl | 286 | Methanol |
| 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole | 4-Bromophenyl, Phenyl | near-UV (200-400) | Dichloromethane |
| Pyrazolo[1,5-a]pyridine-containing 2,5-diaryl-1,3,4-oxadiazole derivative (3a) | Aryl, Pyrazolo[1,5-a]pyridinyl | 283 | Not specified |
| 1-(4-Methoxy-phenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-one derivative (6a) | Phenyl, 1-(4-Methoxyphenyl)-3-oxopropyl | 263 | DMSO, MeOH, CHCl3 |
X-ray Crystallography for Solid-State Molecular Geometry
The 1,3,4-oxadiazole ring is a planar, five-membered aromatic heterocycle. researchgate.net In the solid state, molecules containing this ring system tend to pack in a way that maximizes intermolecular interactions, such as π-π stacking and hydrogen bonding, if suitable functional groups are present. The planarity of the oxadiazole ring is a key feature, which can be influenced by the nature of its substituents. researchgate.net
For instance, the crystal structure of a pyrazolo[1,5-a]pyridine-containing 2,5-diaryl-1,3,4-oxadiazole derivative revealed a monoclinic crystal system where all the aromatic rings were approximately coplanar, facilitating conjugation. researchgate.net This planarity is a common feature among many 2,5-disubstituted 1,3,4-oxadiazoles and is crucial for their application in materials science, such as in organic light-emitting diodes (OLEDs). researchgate.net
The crystallographic data for analogous compounds, such as a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, which crystallized in the triclinic P-1 space group, and its precursor, which crystallized in the monoclinic P21 space group, highlight the diversity of crystal systems that can be adopted by heterocyclic compounds. mdpi.com The specific crystal system and packing arrangement for this compound would be determined by a balance of intermolecular forces and steric considerations.
| Compound | Crystal System | Space Group | Key Structural Features |
|---|---|---|---|
| Pyrazolo[1,5-a]pyridine-containing 2,5-diaryl-1,3,4-oxadiazole (3a) | Monoclinic | Not specified | Aromatic rings are approximately coplanar. |
| 3-[5-(4-dimethylaminophenyl)-1,3,4-oxadiazol-2-yl]acrylic acid | Not specified | Not specified | Planar oxadiazole ring. |
| 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole (3) | Triclinic | P-1 | Triazole and indole (B1671886) rings are twisted. |
| 4-amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (1) | Monoclinic | P21 | Relatively planar structure. |
Theoretical and Computational Investigations of 1,3,4 Oxadiazole Systems
Quantum Chemical Studies of Electronic Structure and Energetics
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules, balancing computational cost with accuracy. DFT calculations are instrumental in determining the optimized geometry of 1,3,4-oxadiazole (B1194373) derivatives, which corresponds to the most stable arrangement of their atoms. From this optimized structure, various properties related to stability and reactivity can be calculated. nahrainuniv.edu.iqnih.gov
The stability of a molecule can be inferred from its total electronic energy, where lower energy values suggest greater stability. Reactivity, on the other hand, can be explored through a variety of "reactivity descriptors" that are derived from DFT calculations. These descriptors include chemical potential, hardness, softness, and electrophilicity, which help in predicting how a molecule will interact with other chemical species. For instance, a study on various 1,3,4-oxadiazole derivatives utilized DFT to identify which compounds were more chemically reactive and stable, suggesting their potential as inhibitors of specific enzymes. nih.gov
Table 1: Representative Global Reactivity Descriptors Calculated using DFT
| Descriptor | Symbol | Typical Value Range for 1,3,4-Oxadiazole Derivatives | Implication |
| Hardness | η | 1.5 - 3.0 eV | Measures resistance to change in electron distribution. Higher values indicate greater stability. |
| Softness | S | 0.15 - 0.35 eV⁻¹ | The reciprocal of hardness. Higher values suggest higher reactivity. |
| Electronegativity | χ | 3.0 - 4.5 eV | Measures the power of a molecule to attract electrons. |
| Electrophilicity Index | ω | 1.5 - 4.0 eV | Quantifies the ability of a molecule to accept electrons. |
Note: The values in this table are illustrative and based on general findings for 1,3,4-oxadiazole derivatives, not specific to 2-(oxan-4-yl)-1,3,4-oxadiazole (B1409389).
Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. These methods can provide highly accurate predictions of molecular properties, though they are often more computationally demanding than DFT.
Hartree-Fock is a foundational ab initio method that provides a good starting point for understanding the electronic structure. However, it does not fully account for electron correlation, which is the interaction between electrons. MP2 is a method that builds upon the Hartree-Fock theory to include electron correlation, leading to more accurate energy and structural predictions. For 1,3,4-oxadiazole systems, these methods can be used to obtain precise geometries and to calculate electronic properties where high accuracy is paramount.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov
A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily polarized. nih.gov In various studies of 1,3,4-oxadiazole derivatives, the HOMO-LUMO gap is consistently calculated to understand their electronic behavior and potential applications, for instance, in material science or as pharmacologically active agents. nih.govnih.gov
Table 2: Representative Frontier Orbital Energies and HOMO-LUMO Gap
| Molecular Orbital | Energy (eV) |
| HOMO | -7.0 to -6.0 |
| LUMO | -1.5 to -0.5 |
| HOMO-LUMO Gap (ΔE) | 5.0 - 6.0 |
Note: These values are representative for 1,3,4-oxadiazole derivatives and are not specific calculated values for this compound.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map is color-coded to indicate different regions of electrostatic potential. Typically, red indicates regions of negative potential, which are rich in electrons and susceptible to electrophilic attack, while blue indicates regions of positive potential, which are electron-deficient and prone to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential. researchgate.netresearchgate.net
For 1,3,4-oxadiazole derivatives, MEP maps reveal that the nitrogen atoms of the oxadiazole ring are typically regions of negative electrostatic potential, making them potential sites for interaction with electrophiles. The hydrogen atoms, particularly any attached to electronegative atoms, are generally in regions of positive potential. researchgate.netresearchgate.net This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule might bind to a biological target.
Molecular Dynamics (MD) Simulations for Conformational Dynamics
While quantum chemical methods provide detailed information about the static electronic structure of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations model the movement of atoms and molecules based on classical mechanics, providing insights into the conformational flexibility and dynamics of a molecule.
For a molecule like this compound, which contains a flexible oxane ring, MD simulations can reveal the different conformations that the molecule can adopt and the energetic barriers between them. This is important for understanding how the molecule's shape can influence its interactions with its environment, such as a solvent or a protein binding site. MD simulations are also employed to confirm the stability of a ligand-protein complex, which is a key aspect of drug design. nih.gov
Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can also be used to predict the spectroscopic properties of a molecule, which can be invaluable for interpreting experimental spectra. For instance, DFT calculations can be used to predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and the vibrational frequencies (infrared and Raman spectra). nahrainuniv.edu.iqdntb.gov.ua
The prediction of NMR chemical shifts is often performed using the Gauge-Including Atomic Orbital (GIAO) method. dntb.gov.ua By comparing the calculated chemical shifts with experimental data, it is possible to confirm the structure of a synthesized compound. Similarly, the calculation of vibrational frequencies can aid in the assignment of peaks in experimental IR and Raman spectra, providing a more detailed understanding of the molecule's vibrational modes. While no specific computational spectroscopic data for this compound is readily available, studies on other 1,3,4-oxadiazole derivatives have shown good agreement between calculated and experimental spectroscopic data. researchgate.netnih.gov
Theoretical Studies of Reaction Mechanisms and Catalytic Cycles
Theoretical and computational studies have been instrumental in elucidating the reaction mechanisms for the synthesis of the 1,3,4-oxadiazole ring, providing insights into the roles of reagents and the formation of key intermediates.
One of the most prevalent and theoretically studied methods for synthesizing the 1,3,4-oxadiazole core is the cyclodehydration of N,N'-diacylhydrazines. researchgate.net This transformation is typically achieved using a range of dehydrating agents. Computational models help to understand how these reagents facilitate the intramolecular cyclization.
Another widely used and mechanistically investigated route involves the reaction of acylhydrazides with carboxylic acids or their derivatives, followed by cyclization. researchgate.netnih.gov The proposed mechanism for this reaction, often carried out in the presence of a cyclodehydrating agent like phosphorus oxychloride (POCl₃), involves several key steps. Initially, the acylhydrazide reacts to form an intermediate that, upon activation by the dehydrating agent, undergoes an intramolecular nucleophilic attack, followed by elimination of water to yield the aromatic 1,3,4-oxadiazole ring. nih.gov
Theoretical studies also cover alternative synthetic pathways, such as the oxidative cyclization of hydrazone precursors. These precursors are typically formed by the condensation of an acid hydrazide with an aldehyde. nih.gov The subsequent cyclization to form the C-O bond of the oxadiazole ring can be achieved with various oxidizing agents. nih.gov Computational analysis of these pathways helps in understanding the energetics and feasibility of different synthetic strategies, guiding the selection of optimal reaction conditions.
| Reaction Type | Starting Materials | Typical Reagents/Conditions | Reference |
|---|---|---|---|
| Cyclodehydration | N,N'-Diacylhydrazines | Phosphorus oxychloride, Thionyl chloride, Polyphosphoric acid | researchgate.netnih.gov |
| Cyclocondensation | Acylhydrazides and Carboxylic Acids/Derivatives | Phosphorus oxychloride (POCl₃) | researchgate.netnih.gov |
| Oxidative Cyclization | Hydrazones (from Acid Hydrazides and Aldehydes) | Iodine, Bromine in acetic acid | nih.govnih.gov |
Reactivity and Derivatization Strategies for 1,3,4 Oxadiazoles
Ring Functionalization and Substituent Modification
Arylation and Alkenylation through Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been successfully applied to the functionalization of 1,3,4-oxadiazole (B1194373) systems. These methods typically involve the reaction of a halogenated or otherwise activated oxadiazole derivative with a suitable coupling partner.
Suzuki Coupling: The Suzuki cross-coupling reaction, which pairs an organoboron compound with an organohalide, has been effectively used to synthesize aryl-substituted 1,3,4-oxadiazoles. For instance, 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole (B92946) can be coupled with various boronic acids (including benzene, thiophene, furan, and pyridine (B92270) derivatives) using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) in a two-phase solvent system with a phase-transfer catalyst researchgate.net. This methodology allows for the creation of both symmetrical and unsymmetrical quinazolinylphenyl-1,3,4-oxadiazole derivatives dntb.gov.uanih.gov. Optimized conditions often involve catalysts such as Pd(dppf)Cl₂, a base like sodium carbonate, and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (Bu₄NBr) in a toluene-water system nih.gov.
Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, typically using a palladium catalyst and a copper(I) co-catalyst wikipedia.orgjk-sci.comorganic-chemistry.org. This reaction is valuable for introducing alkynyl substituents onto the 1,3,4-oxadiazole core. The reaction is tolerant of many functional groups and can be carried out under mild conditions wikipedia.orgjk-sci.com. Diphosphane ligands, such as 2,5‐bis(2‐(diphenylphosphino)phenyl)‐1,3,4‐oxadiazole, and their copper(I) complexes have been developed to catalyze Sonogashira reactions effectively dntb.gov.ua.
Other Cross-Coupling Reactions: Direct C-H functionalization is an emerging strategy. A one-pot, two-stage protocol has been developed that first synthesizes the 1,3,4-oxadiazole ring from a carboxylic acid and N-isocyaniminotriphenylphosphorane (NIITP), followed by a copper-catalyzed C-H arylation with an aryl iodide acs.org. This method is effective for a broad range of (hetero)aryl, alkyl, and alkenyl carboxylic acids and (hetero)aryl iodides acs.org.
| Reaction Type | Oxadiazole Substrate | Coupling Partner | Catalyst System | Key Conditions | Product Type |
|---|---|---|---|---|---|
| Suzuki Coupling | 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole | Aryl/Heteroaryl boronic acids | Pd(PPh₃)₄ / Cs₂CO₃ / Bu₄NBr | Two-phase solvent system | 2,5-bis(4-arylphenyl)-1,3,4-oxadiazoles researchgate.net |
| Suzuki Coupling | Halogenated 2-phenyl-4-N,N-dimethylaminoquinazolines | Boronic ester of 2,5-diphenyl-1,3,4-oxadiazole | Pd(dppf)Cl₂ / Na₂CO₃ / Bu₄NBr | Toluene-H₂O | Quinazolinylphenyl-1,3,4-oxadiazoles nih.gov |
| Sonogashira Coupling | Iodobenzene | Terminal Alkynes | L1Cu / L2Cu Complexes | - | Aryl-alkyne substituted oxadiazoles (B1248032) dntb.gov.ua |
| C-H Arylation | In situ generated 1,3,4-oxadiazole | Aryl Iodides | Copper catalyst | One-pot, two-stage | 2,5-disubstituted-1,3,4-oxadiazoles acs.org |
Selenylation Reactions
The introduction of selenium into heterocyclic systems is a significant area of research. For 1,3,4-oxadiazoles, selenylation can be achieved through various synthetic routes, often involving the incorporation of selenium-containing building blocks during the ring synthesis or by functionalizing a pre-formed oxadiazole ring. While specific research on the direct selenylation of 2-(oxan-4-yl)-1,3,4-oxadiazole (B1409389) is not detailed in the provided context, general methods for creating organoselenium 1,3,4-oxadiazoles can be inferred from synthetic strategies for related sulfur and amino derivatives.
Formation of Amino- and Thio-Substituted Derivatives
Amino Derivatives: 2-Amino-1,3,4-oxadiazoles are a crucial class of derivatives. A common and efficient synthesis involves the condensation of semicarbazide (B1199961) with aldehydes, followed by an iodine-mediated oxidative C–O bond formation nih.govjchemrev.com. This transition-metal-free method is compatible with a wide range of aromatic, aliphatic, and cinnamic aldehydes nih.govjchemrev.com. Another approach is the oxidative cyclization of acylthiosemicarbazides. This can be accomplished using various reagents, including iodine in the presence of sodium hydroxide (B78521) and potassium iodide, or using 1,3-dibromo-5,5-dimethylhydantoin (B127087) as an oxidant researchgate.netnih.govopenmedicinalchemistryjournal.com. Regioselective cyclization of thiosemicarbazide (B42300) intermediates can also be controlled by the choice of reagent, such as EDC·HCl or p-TsCl, to yield the desired 2-amino-1,3,4-oxadiazole acs.org.
Thio-Substituted Derivatives: 5-Substituted-1,3,4-oxadiazole-2-thiols (or their thione tautomers) are key intermediates for further functionalization nih.gov. The most prevalent synthesis route involves the reaction of an acyl hydrazide with carbon disulfide in a basic alcoholic solution, such as potassium hydroxide in ethanol, followed by acidification jchemrev.comnih.govnih.gov. The resulting thiol group is nucleophilic and can readily undergo substitution reactions, for example, with various phenacyl bromides, to create a diverse library of S-substituted derivatives nih.gov. Halogen-substituted oxadiazoles can also undergo nucleophilic substitution to replace the halogen with a thio-substituent globalresearchonline.net.
| Derivative Type | Starting Materials | Key Reagents/Conditions | Product |
|---|---|---|---|
| 2-Amino | Semicarbazide, Aldehydes | I₂-mediated oxidative cyclization | 2-Amino-5-substituted-1,3,4-oxadiazoles nih.govjchemrev.com |
| 2-Amino | Acylthiosemicarbazides | I₂/NaOH/KI or 1,3-dibromo-5,5-dimethylhydantoin | 2-Amino-5-substituted-1,3,4-oxadiazoles researchgate.netnih.gov |
| 2-Thiol/Thione | Acyl hydrazide, Carbon disulfide | KOH / Ethanol, then acidification | 5-Substituted-1,3,4-oxadiazole-2-thiol jchemrev.comnih.gov |
| S-Substituted Thioether | 5-Substituted-1,3,4-oxadiazole-2-thiol, Phenacyl bromides | Nucleophilic substitution | 3-((4-Substituted-benzoyl)methylthio)-5-substituted-1,3,4-oxadiazoles nih.gov |
Interconversion and Rearrangement Studies
Conversion from other Oxadiazole Isomers (e.g., 1,2,4-Oxadiazoles)
The interconversion of heterocyclic rings is a known phenomenon in organic chemistry, driven by the pursuit of greater thermodynamic stability. The 1,2,4-oxadiazole (B8745197) ring, characterized by a weak O-N bond, is particularly prone to rearrangement into more stable heterocyclic systems researchgate.netmdpi.com.
One of the most studied transformations is the Boulton-Katritzky Rearrangement (BKR). This reaction involves an internal nucleophilic substitution where a nucleophilic atom within a three-atom side chain attached to the oxadiazole ring attacks an electrophilic ring nitrogen, leading to the cleavage of the O-N bond chim.it. For example, the thermal rearrangement of N-1,2,4-oxadiazol-3-yl-hydrazones, which have an NNC side-chain, can lead to the formation of 1,2,4-triazole (B32235) derivatives acs.org. While direct conversion to a 1,3,4-oxadiazole via BKR is less common, other rearrangement pathways exist.
The ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) rearrangement is another pathway for the transformation of 1,2,4-oxadiazoles. This process is typically initiated by the attack of a bidentate nucleophile at an electrophilic carbon of the oxadiazole ring (often C5), leading to a ring-opened intermediate that subsequently cyclizes to form a new heterocyclic ring researchgate.netchim.it. Depending on the nucleophile and substrate, this can lead to the formation of regioisomeric 1,2,4-oxadiazoles or other heterocycles like triazoles chim.it. While the literature extensively covers rearrangements of 1,2,4-oxadiazoles to other systems, specific, high-yield conversions directly to the 1,3,4-oxadiazole isomer are less frequently detailed and often occur as part of more complex reaction cascades.
Advanced Applications of 1,3,4 Oxadiazole Derivatives in Materials Science and Emerging Technologies
Photophysical and Optoelectronic Applications
The inherent photophysical properties of the 1,3,4-oxadiazole (B1194373) nucleus, such as strong luminescence and electron-accepting capabilities, make its derivatives highly sought after for various optoelectronic applications. researchgate.netresearchgate.net By modifying the substituents on the oxadiazole ring, researchers can fine-tune these properties to meet the specific demands of different devices and systems.
Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Materials
Derivatives of 1,3,4-oxadiazole are extensively used in the fabrication of Organic Light-Emitting Diodes (OLEDs). rsc.org Their primary role is often as electron-transporting materials, owing to the electron-deficient character of the oxadiazole ring, which facilitates the injection and mobility of electrons. researchgate.netrsc.org Many 2,5-diaryl-1,3,4-oxadiazoles have been synthesized and characterized for their electroluminescent properties, demonstrating their suitability for creating efficient and stable OLED devices. rsc.org
In some molecular designs, 1,3,4-oxadiazole derivatives can also function as the emissive layer in OLEDs. By incorporating fluorescent moieties, these compounds can emit light across the visible spectrum, with colors tunable through structural modifications. researchgate.net For instance, copolymers containing fluorene (B118485) and oxadiazole units have been developed as blue-light-emitting materials. acs.org The combination of an electron-transporting oxadiazole unit and a hole-transporting unit, such as triphenylamine, within the same molecule can lead to materials with balanced charge transport, enhancing device efficiency. acs.org Research has shown that OLEDs using such emitters can achieve high luminance and external quantum efficiencies. acs.org
Table 1: Electroluminescent Properties of Selected 1,3,4-Oxadiazole Derivatives in OLEDs
| Compound Structure | Role in OLED | Emission Color | Maximum Luminance (cd/m²) | External Quantum Efficiency (%) |
|---|---|---|---|---|
| 2,5-Bis(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD) | Electron Transport Layer | - | - | - |
| Triphenylamine-Oxadiazole Bipolar Emitter | Emissive Layer | Blue-Green | > 19,000 | ~4.0 |
| Fluorene-Oxadiazole Copolymer | Emissive Layer | Blue | Not Specified | Not Specified |
Fluorescent Probes and Luminescent Materials for Analytical and Bioimaging Systems
The strong fluorescence of many 1,3,4-oxadiazole derivatives makes them excellent candidates for fluorescent probes and chemosensors. researchgate.netnih.gov These materials can be designed to exhibit changes in their fluorescence intensity or wavelength upon binding with specific analytes, such as metal ions. This "off-on" or "on-off" switching mechanism is the basis for their use in analytical detection. nih.gov
For example, 1,3,4-oxadiazole-based chemosensors have been developed for the selective detection of Zn²⁺ ions in aqueous solutions. nih.govrsc.org These sensors often incorporate a receptor unit that selectively binds the target ion, which in turn modulates the photophysical properties of the oxadiazole fluorophore. The high fluorescence quantum yield and sensitivity of these probes allow for the detection of trace amounts of analytes. acs.org Furthermore, their cell permeability and low toxicity have enabled their use in bioimaging applications, such as staining and visualizing cells under a fluorescence microscope. nih.gov
Laser Dyes, Optical Brighteners, and Scintillators
The high fluorescence quantum yields and photostability of certain 1,3,4-oxadiazole derivatives make them suitable for use as laser dyes. researchgate.netlifechemicals.com These compounds can absorb light at a specific wavelength and re-emit it at a longer wavelength, a key characteristic for lasing action.
Additionally, their ability to absorb UV light and emit blue light makes them effective optical brighteners. researchgate.net When applied to textiles or polymers, these compounds compensate for the natural yellowing of the material, resulting in a whiter appearance. researchgate.netafricaresearchconnects.com Symmetrical stilbene (B7821643) derivatives incorporating 1,3,4-oxadiazole units have been synthesized and successfully applied as optical brighteners for polyester (B1180765) and polyamide fabrics, exhibiting bluish and greenish fluorescence. africaresearchconnects.com The 1,3,4-oxadiazole core also contributes to the performance of scintillators, materials that emit light upon exposure to ionizing radiation, finding use in radiation detection. researchgate.net
Electron and Hole Transporting Materials for Organic Electronics
The electron-deficient nature of the 1,3,4-oxadiazole ring is a defining feature that makes its derivatives excellent electron-transporting materials (ETMs) for a range of organic electronic devices beyond OLEDs, such as organic field-effect transistors (OFETs) and organic solar cells. researchgate.netrsc.org The low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy level of the oxadiazole core facilitates efficient electron injection from the cathode and subsequent transport through the material. tandfonline.com
Conversely, while less common, 1,3,4-oxadiazole derivatives can be engineered to function as hole-transporting materials (HTMs). By incorporating electron-donating moieties into the molecular structure, the Highest Occupied Molecular Orbital (HOMO) energy level can be raised to facilitate hole injection and transport. tandfonline.com Molecules that combine both electron-donating (hole-transporting) and electron-accepting (electron-transporting) units are known as bipolar materials and are highly desirable for achieving balanced charge transport within a single layer, simplifying device architecture and improving performance. acs.org Theoretical studies have been used to design and predict the charge transport properties of novel oxadiazole derivatives, guiding the synthesis of materials with optimized electron and hole mobilities. tandfonline.comnih.gov
Table 2: Calculated Charge Transport Properties of a Designed 1,3,4-Oxadiazole Derivative
| Property | Value | Implication |
|---|---|---|
| HOMO Energy Level | -6.2 eV | Potential for Hole Injection/Transport |
| LUMO Energy Level | -2.5 eV | Potential for Electron Injection/Transport |
| Hole Reorganization Energy | 0.25 eV | Good Hole Mobility |
| Electron Reorganization Energy | 0.30 eV | Good Electron Mobility |
Note: Data is representative of theoretically calculated values for novel oxadiazole derivatives designed for balanced transport.
Catalytic Applications
Beyond optoelectronics, the 1,3,4-oxadiazole scaffold is a valuable ligand in coordination chemistry, forming stable complexes with various metal ions. mdpi.com This property has led to their exploration in the field of catalysis.
Utilization of Oxadiazole-based Frameworks in Heterogeneous and Homogeneous Catalysis
Oxadiazole derivatives can act as ligands to create metal complexes that function as homogeneous catalysts. For instance, ruthenium(II) complexes bearing 1,3,4-oxadiazole-functionalized ligands have been shown to be efficient catalysts for the transfer hydrogenation of ketones to alcohols. rsc.org In these systems, the oxadiazole ring coordinates to the metal center, influencing its electronic properties and catalytic activity. rsc.org
In the realm of heterogeneous catalysis, oxadiazole-based frameworks offer robust and recyclable catalytic systems. Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands. An iron-squarate based 3D MOF has been successfully employed as a recyclable heterogeneous catalyst for the transformation of tetrazines into 1,3,4-oxadiazole derivatives, demonstrating the utility of such frameworks in facilitating organic reactions. acs.org The use of oxadiazole-containing ligands in the synthesis of coordination polymers allows for the creation of materials with diverse structural motifs and potential applications in catalysis and beyond. mdpi.comresearchgate.net
Based on a thorough review of available scientific literature, there is no specific information regarding the application of the chemical compound 2-(oxan-4-yl)-1,3,4-oxadiazole (B1409389) in the development of liquid crystalline materials, energetic materials, or thermal insulation polymers.
The search for research findings, data tables, and detailed studies concerning the use of this specific compound within the outlined sections and subsections did not yield any relevant results. While the broader class of 1,3,4-oxadiazole derivatives has been investigated for these applications, the research does not extend to the particular molecule containing the oxane (tetrahydropyran) substituent as specified.
Therefore, this article cannot be generated as per the provided instructions, which strictly require content focused solely on "this compound" and its role in the specified advanced applications. No data exists in the public domain to populate the requested sections on its use in:
Development of Novel Functional Materials
Thermal Insulation Polymers
Consequently, a table of mentioned compounds cannot be created as no compounds related to the subject molecule and its specified applications were identified.
Future Research Directions and Concluding Remarks Pertaining to 2 Oxan 4 Yl 1,3,4 Oxadiazole
Exploration of Uncharted Synthetic Pathways for Complex Oxadiazole Architectures
While numerous methods exist for the synthesis of 1,3,4-oxadiazoles, future research could focus on developing more efficient and greener synthetic routes to 2-(oxan-4-yl)-1,3,4-oxadiazole (B1409389) and its derivatives. Conventional methods often involve the cyclodehydration of N,N'-diacylhydrazines using harsh reagents like phosphorus oxychloride or polyphosphoric acid. nih.gov
Future synthetic explorations could include:
Microwave-assisted organic synthesis (MAOS): This technique has been shown to accelerate the synthesis of other 1,3,4-oxadiazole (B1194373) derivatives, often leading to higher yields and shorter reaction times. mdpi.com Applying this to the reaction of oxane-4-carbohydrazide with various electrophiles could provide a rapid entry to a library of related compounds.
Transition-metal-free oxidative cyclization: Recent advancements have demonstrated the use of stoichiometric molecular iodine for the oxidative cyclization of acylhydrazones into 1,3,4-oxadiazoles. jchemrev.com Investigating such methods for the synthesis of the title compound would offer a more environmentally benign alternative.
Flow chemistry: Continuous flow synthesis could offer improved control over reaction parameters, enhanced safety, and scalability for the production of this compound.
Furthermore, uncharted pathways could focus on post-synthetic modification of the oxane ring. This would allow for the introduction of additional functional groups, leading to more complex architectures with potentially enhanced biological or material properties.
Synergistic Integration of Computational Predictions with Experimental Design and Synthesis
The integration of computational chemistry with experimental work is a powerful strategy for accelerating the discovery of new molecules with desired properties. For this compound, computational studies can provide valuable insights into its electronic structure, reactivity, and potential applications.
Future research in this area should involve:
Density Functional Theory (DFT) calculations: DFT can be employed to predict the geometric and electronic properties of the molecule, including its HOMO-LUMO energy gap, which is crucial for understanding its potential in optoelectronic applications. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking: In the context of medicinal chemistry, QSAR and molecular docking studies can predict the biological activity of derivatives of this compound against various therapeutic targets. nih.govresearchgate.net This approach has been successfully used for other 1,3,4-oxadiazole derivatives to identify potential antibacterial and anticancer agents. nih.govrsc.org
A synergistic approach, where computational predictions guide the selection of synthetic targets, is expected to streamline the discovery of novel and potent derivatives.
Innovation in Oxadiazole-based Functional Materials with Tailored Optoelectronic and Catalytic Properties
The 1,3,4-oxadiazole ring is a well-known electron-deficient system, making it a valuable building block for electron-transporting materials in organic light-emitting diodes (OLEDs). nih.gov The presence of the non-aromatic, flexible oxane ring in this compound could influence the morphological and photophysical properties of such materials.
Future innovations could be directed towards:
Organic Light-Emitting Diodes (OLEDs): Synthesizing and characterizing polymers or small molecules incorporating the this compound moiety to investigate their performance as electron-transporting or emissive layer materials. The oxane group might improve solubility and film-forming properties.
Fluorescent Sensors: The 1,3,4-oxadiazole scaffold is known to be a part of fluorescent materials. chemicalbook.com Research could explore the potential of this compound derivatives as fluorescent chemosensors for the detection of metal ions or other analytes.
Catalysis: While less common, heterocyclic compounds can act as ligands for metal catalysts. The oxygen atom in the oxane ring and the nitrogen atoms in the oxadiazole ring could potentially coordinate with metal ions, opening up possibilities for developing novel catalysts.
The table below summarizes potential research directions for functional materials based on the title compound.
| Research Area | Potential Application | Key Properties to Investigate |
| Optoelectronics | Electron-transporting layers in OLEDs | Electron mobility, thermal stability, film morphology |
| Emissive materials in OLEDs | Photoluminescence quantum yield, emission color | |
| Sensors | Fluorescent chemosensors | Selectivity and sensitivity to specific analytes |
| Catalysis | Ligands for homogeneous catalysis | Coordination chemistry, catalytic activity and selectivity |
Prospective Research Avenues for the this compound Scaffold in Advanced Chemical Science
The unique combination of a rigid, aromatic 1,3,4-oxadiazole ring and a flexible, saturated oxane ring makes the this compound scaffold a promising platform for further exploration in advanced chemical science.
Prospective research avenues include:
Medicinal Chemistry: The 1,3,4-oxadiazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. jchemrev.comopenmedicinalchemistryjournal.com The oxane ring is also a common motif in pharmaceuticals, often improving pharmacokinetic properties. Therefore, a library of derivatives based on the this compound scaffold should be synthesized and screened for various biological activities.
Agrochemicals: Similar to their applications in medicine, 1,3,4-oxadiazole derivatives have been investigated as potential pesticides and herbicides. mdpi.com The title compound could serve as a lead structure for the development of new agrochemicals.
Liquid Crystals: The rod-like shape of some 2,5-disubstituted 1,3,4-oxadiazoles makes them candidates for liquid crystalline materials. The flexible oxane substituent could influence the mesophase behavior of such compounds.
Q & A
Q. What are the standard synthetic routes for 2-(oxan-4-yl)-1,3,4-oxadiazole and its derivatives?
- Methodological Answer: The synthesis of 1,3,4-oxadiazole derivatives typically involves cyclization of hydrazides or thioureas under controlled conditions. For example:
- Ainsworth Synthesis : Thermolysis of ethyl 2-(2-formylhydrazono) acetate yields the unsubstituted 1,3,4-oxadiazole core .
- Microwave-Assisted Synthesis : Optimized for time efficiency and yield, particularly for derivatives with sulfur-containing substituents (e.g., 2-((2-methoxyethyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole) .
- Stepwise Functionalization : Introduction of the oxan-4-yl group can be achieved via nucleophilic substitution or coupling reactions, requiring inert atmospheres and precise temperature control .
- Key Reagents : Dehydrating agents (e.g., POCl₃) for cyclization and coupling agents (e.g., EDC/HOBt) for amide bond formation .
Q. How are spectroscopic techniques applied to confirm the structure and purity of 1,3,4-oxadiazole derivatives?
- Methodological Answer: Structural confirmation relies on:
- ¹H/¹³C NMR : Chemical shifts (δ) for oxadiazole protons typically appear at 8.5–9.0 ppm, while carbons resonate at 160–170 ppm. Substituents (e.g., oxan-4-yl) show distinct splitting patterns (e.g., multiplet for tetrahydropyranyl protons at δ 3.5–4.0) .
- HRMS : Exact mass analysis confirms molecular formulae (e.g., [M+H]⁺ for C₉H₁₁N₃O₃: 226.0822) .
- X-ray Crystallography : Resolves bond lengths and angles (e.g., C–N bond lengths ~1.31 Å in oxadiazole rings) .
Advanced Research Questions
Q. How do substituents at the C2 and C5 positions of the 1,3,4-oxadiazole ring influence pharmacological activity?
- Methodological Answer: Electron-withdrawing groups (EWGs) at C2/C5 enhance bioactivity by increasing electrophilicity and target binding affinity:
| Compound | Substituents (C2/C5) | Activity (vs. Control) |
|---|---|---|
| XIV | 4-Cl, 4-NO₂ | Anticonvulsant (ED₅₀: 25 mg/kg) |
| XV | 4-NO₂, 4-NO₂ | Antidepressant (60% inhibition) |
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for 1,3,4-oxadiazole derivatives?
- Methodological Answer: Discrepancies often arise from solvation effects or protein flexibility. Strategies include:
- Molecular Dynamics (MD) Simulations : Account for ligand-protein conformational changes (e.g., SDH protein interactions with 5g in ) .
- Free Energy Perturbation (FEP) : Quantifies binding energy differences between predicted and observed conformers .
- Experimental Validation : Dose-response assays (e.g., IC₅₀ determination) and SAR studies to refine computational models .
Q. How can hybrid 1,3,4-oxadiazole derivatives be designed for multitarget therapies?
- Methodological Answer: Hybrid molecules integrate oxadiazole with pharmacophores like thiazolidinones or morpholine rings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
